Argatroban, 21S-

Description

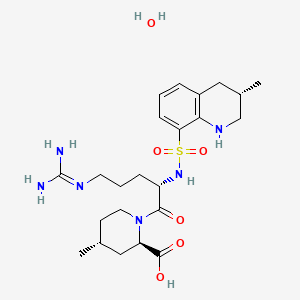

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1050351-64-8 |

|---|---|

Molecular Formula |

C23H38N6O6S |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15+,17+,18-;/m1./s1 |

InChI Key |

AIEZTKLTLCMZIA-RZLLGALYSA-N |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C.O |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Origin of Product |

United States |

Stereochemical Investigations of Argatroban, with Emphasis on the 21s Diastereoisomer

Stereoisomeric Composition and Chirality of Argatroban (B194362)

Identification of Asymmetric Carbons and Stereoisomer Types

Argatroban possesses a complex stereochemistry, arising from the presence of four asymmetric carbon atoms within its structure. fda.govhres.capfizermedicalinformation.com This inherent chirality gives rise to multiple stereoisomers. The chemical name for Argatroban is 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid, monohydrate. fda.govhemonc.org

The key stereochemical complexity arises from the configuration at the C-21 position of the 1,2,3,4-tetrahydro-3-methyl-8-quinolinyl moiety. This leads to the existence of two primary diastereomers, designated as the 21R- and 21S-isomers. newdrugapprovals.orgnih.gov These are also referred to as stereoisomer Type I (R configuration) and stereoisomer Type II (S configuration). fda.govpfizermedicalinformation.comrxlist.com The other chiral centers in the molecule, specifically within the arginine and piperidine (B6355638) carboxylic acid fragments, have defined configurations. google.com

Diastereoisomeric Ratio and Stability

Commercially available Argatroban is a mixture of the 21R- and 21S-diastereoisomers. fda.govhres.capfizermedicalinformation.com The typical ratio of these isomers is approximately 65:35 in favor of the 21R-isomer. fda.govhres.capfizermedicalinformation.comnewdrugapprovals.org This ratio has been consistently reported across various sources. newdrugapprovals.org

Importantly, studies have shown that there is no interconversion between the 21R- and 21S-diastereoisomers in vivo. globalrph.compfizermedicalinformation.comfda.gov The plasma ratio of these diastereomers remains constant at approximately 65:35 (± 2%) and is not altered by metabolism or hepatic impairment. globalrph.compfizermedicalinformation.comfda.gov This indicates the stereochemical stability of the individual diastereomers under physiological conditions.

Methodologies for Diastereoisomer Separation and Characterization

The very similar physicochemical properties of the 21R- and 21S-diastereoisomers make their separation a significant challenge. newdrugapprovals.org However, various techniques have been successfully employed to resolve and characterize these epimers.

Chromatographic Techniques for Diastereoisomer Resolution

The separation of the 21R and 21S diastereomers has been a subject of research to enable the study of their individual properties. nih.gov One patented method describes a process for isolating the (S)-isomer (compound II) from the mixture. google.com This involves dissolving Argatroban in methanol (B129727) and then adding a solvent in which Argatroban is insoluble or only slightly soluble, followed by crystallization. google.com By repeating this process, a purity of greater than 99% for the (S)-isomer can be achieved. google.com

Spectroscopic Characterization: e.g., 1H and 13C NMR Assignments of 21R and 21S Diastereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the detailed characterization of the separated 21R- and 21S-diastereoisomers of Argatroban. researchgate.net Comprehensive 1H and 13C NMR assignments have been reported for both isomers through the use of one-dimensional and two-dimensional NMR experiments, including HSQC, HMBC, NOESY, and 1H-1H COSY. researchgate.net These detailed spectroscopic analyses allow for the unambiguous identification and structural elucidation of each diastereomer. researchgate.net Furthermore, well-resolved signals in the NMR spectra can be utilized for the precise measurement of the diastereomeric composition of Argatroban mixtures. researchgate.net

Crystallographic Analysis of 21R and 21S Diastereoisomers

X-ray crystallography has provided definitive three-dimensional structural information for the 21R- and 21S-diastereoisomers of Argatroban. nih.gov A study focused on the crystallographic, spectroscopic, and theoretical investigation of the efficiently separated diastereomers highlighted the importance of this technique. nih.govresearchgate.net The analysis was performed on two isolated solid-state forms, which yielded single crystals of sufficient quality for X-ray diffraction studies. researchgate.net These crystallographic investigations, in conjunction with computational modeling, have offered insights into the preferred conformation of the tetrahydroquinoline system, which is influenced by the configuration at the C21 position. nih.gov

Computational and Theoretical Modeling of 21R and 21S Diastereoisomers

Computational studies have been instrumental in elucidating the structural and physicochemical differences between the 21R and 21S diastereoisomers of argatroban, providing insights into their distinct biological activities.

Predictive modeling has been utilized to calculate and compare the physicochemical properties of the 21R and 21S diastereoisomers. These models compute properties such as the radius of gyration, virtual log P (a measure of lipophilicity), and polar surface area (PSA) for various conformers. researchgate.net Studies have indicated marked differences in the experimental ionization constants and lipophilicity parameters between the two diastereoisomers. researchgate.net These calculated profiles, in conjunction with experimental data, provide valuable information for understanding the differences in aqueous solubility and biological activity observed between the 21R and 21S forms. researchgate.netnih.gov

Table 1: Modeled Physicochemical Properties of Argatroban Diastereoisomers

| Property | Description | Significance |

| Radius of Gyration | A measure of the compactness of the molecule's conformation. | Influences how the molecule fits into the binding pocket of thrombin. |

| Virtual log P | An indicator of the molecule's lipophilicity. | Affects solubility, membrane permeability, and overall pharmacokinetics. |

| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and membrane permeability. |

This table is generated based on descriptive findings from computational studies. researchgate.net

Structure-Activity Relationship Studies of 21S-Argatroban and its Stereoisomers

The stereochemical configuration of argatroban is a critical determinant of its antithrombotic potency. Structure-activity relationship (SAR) studies have demonstrated that even subtle changes in stereochemistry can lead to significant differences in biological activity.

The inhibitory activity of argatroban against thrombin is highly dependent on its stereoconfiguration. The (2R,4R) configuration of the 4-methyl-2-piperidinecarboxylic acid moiety is crucial for potent inhibition. While the commercially available mixture has a thrombin inhibition constant (Ki) of approximately 0.04 µM, studies on the separated stereoisomers have revealed significant differences in their inhibitory potency. fda.govpfizermedicalinformation.com The (21R)-diastereoisomer is the more potent of the two, which is reflected in the higher proportion of this isomer in the commercial formulation. researchgate.netfda.gov

Research focusing on the stereoconformation of the 2-piperidinecarboxylic acid moiety has provided quantitative insights into the impact of stereochemistry on thrombin inhibition. The Ki values for bovine α-thrombin vary significantly among the different stereoisomers of 4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)-sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid (MQPA), a closely related analog. researchgate.net

Table 2: Thrombin Inhibition Constants (Ki) for MQPA Stereoisomers

| Stereoisomer (Piperidine Moiety) | Ki Value (µM) for Bovine α-Thrombin |

| (2R,4R)-MQPA | 0.019 |

| (2R,4S)-MQPA | 0.24 |

| (2S,4R)-MQPA | 1.9 |

| (2S,4S)-MQPA | 280 |

Data sourced from a study on the stereoconformation of the 2-piperidinecarboxylic acid moiety. researchgate.net

This data clearly demonstrates that the 'R' configuration at the 2-position of the piperidine ring is essential for high-affinity binding to thrombin. The 21S-diastereoisomer of argatroban, having the less active 'S' configuration at this critical position, would be expected to exhibit significantly lower inhibitory potency compared to the 21R-diastereoisomer.

The stereochemistry of argatroban directly influences how it interacts with the active site of thrombin. X-ray crystallography studies of argatroban-thrombin complexes have revealed the key binding interactions. The guanidino group of the arginine moiety binds to the S1 specificity pocket of thrombin, forming hydrogen bonds with Asp189. The piperidine ring occupies the S2 binding pocket. bchcicu.org

The stereochemistry at C21 affects the orientation of the tetrahydroquinoline group, which is positioned in a distal hydrophobic pocket of the thrombin active site. bchcicu.org The less favorable binding of the 21S-diastereoisomer is likely due to a suboptimal fit within this hydrophobic pocket, arising from its distinct conformational preference. The "Tyr-Pro-Pro-Trp loop" in thrombin, which is not present in other similar enzymes like trypsin, provides additional binding interactions and can adjust its conformation to accommodate different inhibitors. researchgate.net The specific stereochemistry of an inhibitor determines how effectively it can induce and benefit from these conformational changes. The less potent activity of the 21S isomer suggests that its stereoconfiguration results in a less complementary interaction with the thrombin active site, leading to weaker binding affinity.

Molecular Mechanisms of Thrombin Inhibition by Argatroban

Reversible Binding to the Thrombin Active Site

Argatroban (B194362) functions by binding directly and reversibly to the catalytic site of the thrombin molecule. fda.govpfizermedicalinformation.comnih.gov This binding action is competitive, meaning it vies with thrombin's natural substrates, such as fibrinogen. nih.gov The interaction blocks the enzyme's ability to perform its procoagulant functions. patsnap.com This direct binding mechanism allows argatroban to inhibit both free (circulating) and clot-bound thrombin, a key feature that distinguishes it from some other anticoagulants. drugbank.compatsnap.comnih.gov

The potency of argatroban's inhibition of thrombin is quantified by its inhibition constant (Ki). Multiple sources report a high affinity of argatroban for thrombin. The reported Ki values for argatroban against thrombin vary slightly across different studies but consistently indicate potent inhibition. Values are cited as approximately 19 nM, 39 nM, and 0.04 µM (which is equivalent to 40 nM). fda.govpfizermedicalinformation.comnih.gove-lactancia.orgbio-techne.com One study reported a Ki value of 14.73 nM. researchgate.net This strong binding affinity underscores its effectiveness as a thrombin inhibitor.

| Reported Ki Value | Molar Concentration | Source |

|---|---|---|

| 0.04 µM | 40 nM | drugbank.comfda.govpfizermedicalinformation.com |

| ~39 nM | 39 nM | nih.gov |

| 19 nM | 19 nM | bio-techne.comtocris.com |

| 14.73 nM | 14.73 nM | researchgate.net |

A crucial characteristic of argatroban is its high selectivity for thrombin over other related serine proteases involved in hemostasis and fibrinolysis. e-lactancia.org At therapeutic concentrations, argatroban demonstrates little to no inhibitory effect on enzymes such as trypsin, Factor Xa, plasmin, and kallikrein. drugbank.comfda.govpfizermedicalinformation.comnih.gov This high degree of selectivity, reported to be over 100,000-fold towards other proteases like Factor Xa and plasmin, contributes to its predictable anticoagulant effect by minimizing off-target interactions within the complex coagulation system. pnas.org

| Enzyme | Inhibitory Effect | Source |

|---|---|---|

| Trypsin | Little to no effect | drugbank.comfda.govpfizermedicalinformation.com |

| Factor Xa | Little to no effect | drugbank.comfda.govpfizermedicalinformation.com |

| Plasmin | Little to no effect | drugbank.comfda.govpfizermedicalinformation.com |

| Kallikrein | Little to no effect | drugbank.comfda.govpfizermedicalinformation.com |

Cofactor Independence of Thrombin Inhibition

Argatroban's mechanism is distinguished by its direct action, which does not rely on any endogenous cofactors.

Unlike indirect thrombin inhibitors such as heparin, argatroban's antithrombotic activity does not require the presence of antithrombin (formerly known as antithrombin III). drugbank.compatsnap.comfda.govpfizermedicalinformation.com Heparin exerts its effect by binding to antithrombin, which then inactivates thrombin and other coagulation factors. patsnap.com In contrast, argatroban binds directly to the thrombin molecule itself, ensuring a consistent and predictable anticoagulant response that is independent of plasma antithrombin levels. nih.govahajournals.org This direct mechanism allows argatroban to effectively inhibit thrombin that is already bound to fibrin (B1330869) within a clot, a site where heparin-antithrombin complexes have limited access. patsnap.comnih.gov

Inhibition of Thrombin-Catalyzed Coagulation Reactions

By binding to thrombin's active site, argatroban effectively blocks the enzyme's downstream catalytic functions, which are central to the formation of a stable blood clot.

One of the primary roles of thrombin is to convert soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the fibrin mesh that constitutes the structural framework of a thrombus. patsnap.com Argatroban directly inhibits this crucial step. drugbank.comfda.govpfizermedicalinformation.comnih.gov By blocking the catalytic activity of thrombin, argatroban prevents the cleavage of fibrinogen, thereby inhibiting fibrin formation and the subsequent development of a blood clot. droracle.ainih.gov Furthermore, argatroban's inhibition of thrombin also prevents the thrombin-induced activation of other coagulation factors, including Factor V, Factor VIII, and Factor XIII, which are necessary for the amplification of thrombin generation and the stabilization of the fibrin clot. drugbank.comnih.govnih.gov

Modulation of Coagulation Factor Activation (V, VIII, XIII)

Argatroban, a direct thrombin inhibitor, exerts its anticoagulant effect by directly blocking the active site of thrombin. This inhibition disrupts the downstream actions of thrombin in the coagulation cascade, including the activation of key coagulation factors. drugbank.compfizermedicalinformation.com Thrombin plays a crucial role in amplifying its own generation through a positive feedback loop involving the activation of Factors V and VIII. nih.govwikipedia.org By inhibiting thrombin, argatroban effectively suppresses the conversion of these factors into their active forms (Va and VIIIa), thereby dampening the propagation of the coagulation process. drugbank.compfizermedicalinformation.comnih.govucv.vedovepress.combchcicu.orgahajournals.org

Impact on Protein C Activation

Thrombin's role in coagulation is complex, as it also participates in a negative feedback loop by activating Protein C, a natural anticoagulant. drugbank.comnih.govwikipedia.org When bound to thrombomodulin on the endothelial cell surface, thrombin's substrate specificity shifts to favor the activation of Protein C. nih.gov Activated Protein C, in turn, inactivates Factors Va and VIIIa, thus downregulating further thrombin generation. nih.gov

By inhibiting thrombin, argatroban interferes with this natural anticoagulant pathway. drugbank.compfizermedicalinformation.comnih.govucv.vedovepress.comahajournals.org The inhibition of thrombin-mediated Protein C activation can be seen as a secondary effect of argatroban's primary mechanism of action. While the primary therapeutic goal is to reduce excessive thrombin activity, the impact on the Protein C pathway is an inherent consequence of direct thrombin inhibition. It is important to note that some studies suggest argatroban does not influence chromogenic Protein C measurement. nih.gov

Suppression of Platelet Aggregation

Thrombin is a potent activator of platelets, inducing their aggregation and the release of their contents, which further promotes thrombus formation. nih.govnih.gov Argatroban effectively suppresses thrombin-induced platelet aggregation. drugbank.compfizermedicalinformation.comnih.govucv.vedovepress.comahajournals.orgnih.govahajournals.org This action is a direct result of blocking the interaction between thrombin and its receptors on the platelet surface. nih.gov

Research has demonstrated that argatroban is effective in inhibiting platelet aggregation in the presence of both free and clot-bound thrombin. nih.gov Furthermore, some studies suggest that argatroban may have additional effects on platelet function, such as upregulating intraplatelet nitric oxide levels, which could contribute to the suppression of platelet activation. ashpublications.org

Inhibition of Clot-Associated Thrombin

Differential Inhibition of Free vs. Fibrin-Bound Thrombin

A significant characteristic of argatroban is its ability to effectively inhibit both free (soluble) thrombin and thrombin that is bound to fibrin within a clot. drugbank.compfizermedicalinformation.comdovepress.comnih.gove-lactancia.orgpatsnap.comhemonc.org This is a key advantage over indirect thrombin inhibitors like heparin, which are less effective at neutralizing clot-bound thrombin. dovepress.comnih.gove-lactancia.org

Studies have shown that argatroban inhibits free and fibrin-bound thrombin with comparable potency. nih.gov In vitro and in vivo models have demonstrated that only a modest increase in argatroban concentration (approximately 2-fold) is required to neutralize fibrin-bound thrombin compared to soluble thrombin. e-lactancia.org This contrasts sharply with heparin and hirudin, which require substantially higher concentrations to achieve the same effect on clot-bound thrombin. nih.gove-lactancia.org The ability to potently inhibit clot-bound thrombin is crucial, as this form of thrombin is protected from many endogenous inhibitors and can continue to promote clot growth and platelet activation. patsnap.com

| Inhibitor | Fold-Increase in Concentration (In Vitro) | Fold-Increase in Concentration (In Vivo) |

|---|---|---|

| Argatroban | 2 | 2 |

| Hirudin | 23 | 4,000 |

| Heparin | 500 | 5,000 |

Penetration Capabilities in Fibrin Barriers

The effectiveness of an anticoagulant against established thrombi depends on its ability to penetrate the fibrin meshwork and reach its target. Argatroban, being a small molecule, possesses the ability to penetrate fibrin barriers. e-lactancia.orgplos.orgajnr.orgahajournals.org This allows it to access and inhibit thrombin that is sequestered within the clot structure. e-lactancia.org

In experimental models, argatroban has been shown to permeate fibrin clots and inhibit the thrombin within. ashpublications.org Studies using a three-dimensional in vitro infection model demonstrated that argatroban could prevent the formation of fibrin-based barriers created by Staphylococcus aureus, allowing immune cells to access the bacteria. plos.org This suggests that argatroban can effectively navigate the dense structure of a fibrin clot to exert its inhibitory function.

Effects of Clot Age and Thrombolysis on Thrombin Inhibition

The structure and composition of a thrombus can change over time, a process referred to as clot aging. Research has investigated whether these changes affect the efficacy of argatroban. Studies have shown that argatroban is a potent inhibitor of clot-bound thrombin, and this inhibition is independent of clot age. ashpublications.orgashpublications.orgnih.gov Even in clots aged for several hours, argatroban effectively inhibits the bound thrombin. ashpublications.org

Preclinical Pharmacodynamic and Antithrombotic Research

In Vitro Thrombosis Models and Mechanisms

In vitro models provide a controlled environment to investigate the direct effects of Argatroban (B194362) on thrombus formation and its components. These studies are crucial for understanding the fundamental mechanisms by which Argatroban exerts its antithrombotic effects.

The prevention of thrombosis on mechanical heart valves is critical for patients with prosthetic valve replacements. An in vitro study investigated the effectiveness of Argatroban in preventing thrombus formation on mechanical heart valve prostheses. In this model, anticoagulated blood from healthy volunteers was exposed to valve prostheses in a thrombosis tester. nih.gov The study found that a continuous infusion of Argatroban was as effective as UFH in preventing thrombus formation. nih.govresearchgate.net In contrast, a bolus administration of Argatroban resulted in significantly higher thrombus weights compared to UFH and continuous infusion of Argatroban. nih.govresearchgate.net Electron microscopy confirmed increased rates of thrombus formation with bolus administration. nih.gov

| Anticoagulant Group | Mean Thrombus Weight (mg ± SD) |

|---|---|

| Unfractionated Heparin (UFH) | 117 ± 93 |

| Argatroban (bolus) | 722 ± 428 |

| Argatroban (bolus + continuous infusion) | 162 ± 98 |

Argatroban's mechanism of action involves the direct inhibition of thrombin, which in turn affects platelet activation and fibrin (B1330869) formation. In vitro studies focusing on catheter thrombosis have shown that Argatroban significantly reduces both platelet and fibrin deposition on catheter surfaces compared to untreated controls. nih.gov The efficacy of Argatroban in this regard was found to be comparable to that of UFH and enoxaparin. nih.govthieme-connect.com By reversibly binding to thrombin, Argatroban prevents the conversion of fibrinogen to fibrin and inhibits thrombin-induced platelet aggregation. youtube.com Argatroban is effective against both free and clot-bound thrombin, which is a distinct advantage over heparin, which is less effective against clot-bound thrombin. nih.gov

In Vivo Animal Models of Thrombosis and Thrombolysis

In vivo animal models are indispensable for evaluating the antithrombotic and thrombolytic efficacy of Argatroban in a physiological setting, providing insights into its performance in complex biological systems.

The efficacy of Argatroban has been assessed in various animal models of arterial thrombosis. In a canine model of coronary cyclic flow, which mimics some characteristics of unstable angina, Argatroban demonstrated potent antithrombotic effects. nih.gov Localized endothelial damage and critical stenosis were induced in the circumflex coronary artery, leading to cyclic flow variations due to thrombus formation and dislodgement. nih.gov Intravenous infusion of Argatroban dose-dependently increased the minimum coronary flow. nih.gov

In a rabbit model of arterial thrombosis induced by endothelial damage of the femoral artery, Argatroban infusion led to a dose-dependent delay in arterial occlusion. nih.gov Notably, significant antithrombotic effects were observed at doses that did not cause significant increases in the activated partial thromboplastin (B12709170) time (aPTT). nih.gov In rat models, Argatroban was tested against occlusive arterial thrombus formation induced by electrical stimulation of the carotid artery, where it produced dose-dependent increases in the duration of vessel patency. nih.govbohrium.com

Argatroban has also been extensively studied in animal models of venous thrombosis. In a rat model of venous thrombosis in the abdominal vena cava, Argatroban administered as an intravenous bolus or continuous infusion was effective in reducing thrombus weight. nih.govnih.gov When given as a continuous infusion, its potency was comparable to that of heparin. nih.govnih.gov

In a rabbit model of jugular vein thrombosis (Wessler model), both Argatroban and heparin inhibited thrombus formation, with Argatroban showing a slightly higher ID50 value (the dose required to inhibit thrombus formation by 50%) when administered as a bolus. nih.gov Animal models have been crucial in understanding the pathophysiology of venous thrombosis and for the preclinical evaluation of antithrombotic agents like Argatroban. ahajournals.org Furthermore, in a study involving inferior vena cava (IVC) filter thrombosis complicated by heparin-induced thrombocytopenia, a combination of Argatroban and a thrombolytic agent proved to be highly effective in resolving the thrombus. nih.gov

| Administration | ED50 (µg/kg) |

|---|---|

| Intravenous Bolus | 125 |

| Continuous Intravenous Infusion | 1.5 (µg/kg/min) |

Cerebrovascular Thrombosis Models (e.g., Middle Cerebral Artery Occlusion)

Argatroban has been evaluated in various experimental models of cerebral thrombosis, demonstrating effectiveness in reducing ischemic damage. nih.gov In a rat model of thrombotic distal middle cerebral artery (dMCA) occlusion, continuous intraperitoneal infusion of Argatroban after the occlusion event led to significant improvements. nih.gov Specifically, it decreased the number of microthrombi, reversed the reduction in regional cerebral blood flow (rCBF), reduced the size of the cerebral infarction, and improved neurological deficits. nih.govnih.gov These effects are attributed to the salvaging of neuronal cells in the ischemic penumbra by maintaining blood vessel patency, primarily through the inhibition of microthrombogenesis. nih.gov

Further studies using a 2-hour filament-induced middle cerebral artery occlusion (MCAo) model in rats provided additional evidence of Argatroban's neuroprotective potential. nih.gov When administered after ischemia onset, Argatroban demonstrated a significant protective effect, reversing learning and memory deficits associated with the focal ischemia. nih.gov This neuroprotection was observed within a clinically relevant therapeutic window, with significant effects when the drug was given immediately or up to 3 hours post-occlusion, but not after a 4-hour delay. nih.govahajournals.org The protective effects were confirmed through both behavioral and histological outcomes. nih.gov In a subarachnoid hemorrhage (SAH) model, Argatroban treatment improved neurological outcomes and offered neuroprotection against acute events like brain edema, blood-brain barrier disruption, and cell death. nih.gov

| Model | Key Findings | Reference |

|---|---|---|

| Thrombotic distal MCA Occlusion | Significantly decreased microthrombi formation (P < .05). | nih.gov |

| Thrombotic distal MCA Occlusion | Significantly reversed the decrease in regional cerebral blood flow (rCBF) (P < .01). | nih.gov |

| Thrombotic distal MCA Occlusion | Significantly reduced cerebral infarction size (P < .01). | nih.gov |

| Thrombotic distal MCA Occlusion | Significantly improved neurological deficits (P < .05). | nih.gov |

| 2-hour filament MCAo | Powerfully reversed learning and memory deficits (p<0.03). | nih.gov |

| 2-hour filament MCAo | Significantly protective when given up to 3 hours post-ischemia (p<0.05). | nih.govahajournals.org |

Modulation of Thrombolysis (e.g., uPA, rtPA-mediated)

Preclinical research indicates that Argatroban can modulate and enhance thrombolysis. In a rat mesenteric arteriole thrombolysis model, Argatroban infusion was shown to enhance endogenous thrombolysis. nih.gov This effect was suppressed by antibodies to both tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), suggesting that Argatroban-induced thrombolysis involves both tPA and plasma kallikrein-mediated uPA activation. nih.gov

In a microvascular thrombosis model, Argatroban was found to be more efficient than unfractionated heparin in accelerating t-PA-induced thrombolysis. nih.gov It significantly accelerated thrombolysis in a dose- and time-dependent manner, even at doses that did not significantly prolong activated partial thromboplastin time (aPTT) or bleeding time, suggesting a lower bleeding risk. nih.gov Animal stroke models have also shown that Argatroban can safely augment the benefits of recombinant tissue plasminogen activator (rtPA) by improving microcirculatory flow, increasing the speed and completeness of recanalization, and preventing reocclusion. nih.gov This synergistic effect has prompted clinical investigations into the combined use of Argatroban and rtPA for acute ischemic stroke. nih.govmdpi.comnih.govnih.gov

| Model | Thrombolytic Agent | Key Findings | Reference |

|---|---|---|---|

| Rat mesenteric arteriole | Endogenous (uPA, tPA) | Argatroban infusion enhanced endogenous thrombolysis. | nih.gov |

| Rat mesenteric arteriole | Endogenous (uPA, tPA) | Effects suppressed by anti-uPA and anti-tPA antibodies, indicating involvement of both pathways. | nih.gov |

| Microvascular thrombosis model | t-PA | Significantly accelerated t-PA-induced thrombolysis in a dose- and time-dependent manner. | nih.gov |

| Animal stroke models | rtPA | Safely augments rtPA benefit by improving microcirculatory flow and recanalization. | nih.gov |

Cellular and Molecular Effects Beyond Thrombin Inhibition

Beyond its antithrombotic actions, Argatroban has been shown to exert direct effects on vascular smooth muscle cells (VSMCs). Research using cultured rabbit aortic VSMCs demonstrated that Argatroban can directly induce phenotype conversion. nih.gov After a 3-hour incubation period, Argatroban significantly increased the mRNA expression of embryonic smooth muscle myosin heavy chain (SMemb) by 1.6-fold (P<0.05), while the expression of mature isoforms SM1 and SM2 remained unchanged. nih.govresearchgate.net

| Gene | Effect | Fold Change | Significance | Reference |

|---|---|---|---|---|

| SMemb mRNA | Increased | 1.6-fold | P<0.05 | nih.gov |

| SM1/SM2 mRNA | No change | - | - | nih.gov |

| PAI-1 mRNA | Significantly increased | Not specified | Significant | nih.gov |

| Beta-actin mRNA | Significantly increased | Not specified | Significant | nih.gov |

Preclinical studies have revealed that Argatroban possesses anti-inflammatory and antiviral properties. nih.gov In a diabetic cardiomyopathy rat model, Argatroban treatment demonstrated significant anti-inflammatory and anti-apoptotic potential by reducing the expression of cyclooxygenase-2 and caspase-3. nih.gov It also decreased the production of monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-2 in cultured rat glomerular epithelial cells. nih.gov

In a viral infection context, Argatroban has shown protective effects. nih.gov In mice challenged with human metapneumovirus, immediate injection of Argatroban substantially reduced mortality, weight loss, viral load, and lung inflammation. nih.gov This was associated with significant decreases in the levels of several pro-inflammatory cytokines and chemokines in the bronchoalveolar lavage fluid, including granulocyte colony-stimulating factor (G-CSF), interferon-γ, interleukin-3 (IL-3), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-12 (B1171171) p70 (IL-12p70), and MCP-1. nih.gov These findings highlight the potential therapeutic benefits of Argatroban attributable to its combined antithrombotic, anti-inflammatory, and antiviral properties. nih.gov

| Model/Setting | Effect | Key Findings | Reference |

|---|---|---|---|

| Diabetic cardiomyopathy rat model | Anti-inflammatory | Reduced expression of cyclooxygenase-2. | nih.gov |

| Diabetic cardiomyopathy rat model | Anti-apoptotic | Reduced expression of caspase-3. | nih.gov |

| Cultured rat glomerular epithelial cells | Anti-inflammatory | Decreased production of MCP-1 and macrophage inflammatory protein-2. | nih.gov |

| Human metapneumovirus-infected mice | Antiviral/Anti-inflammatory | Reduced mortality, weight loss, viral load, and lung inflammation. | nih.gov |

| Human metapneumovirus-infected mice | Cytokine Modulation | Decreased levels of G-CSF, IFN-γ, IL-3, IL-4, IL-6, IL-12p70, and MCP-1. | nih.gov |

Synthetic Methodologies for Argatroban and Its Stereoisomers

Total Synthesis Routes for Argatroban (B194362)

The total synthesis of Argatroban has been approached through various routes, primarily involving the assembly of its core components: a substituted piperidine (B6355638) carboxylic acid moiety and a modified L-arginine unit.

The total synthesis of Argatroban is a multi-step process that commonly utilizes precursor molecules such as 4-methylpiperidine (B120128) and derivatives of L-arginine. nih.govresearchgate.netnih.gov One established synthetic pathway commences with 4-methylpiperidine, which is converted into the key intermediate (2R, 4R)-4-methyl-2-piperidinecarboxylic acid over several steps. newdrugapprovals.org

A notable synthesis route involves seven steps starting from 4-methylpiperidine. nih.govresearchgate.net In this process, a crucial step is the condensation of a racemic trans-benzyl 4-methylpipecolic acid ester with a protected L-arginine derivative, specifically Nα-Boc-Nω-nitro-L-arginine. nih.govresearchgate.net This condensation reaction leads to the formation of two diastereomers, which are then separated to isolate the desired precursor for Argatroban. nih.govresearchgate.net

Alternative synthetic strategies have also been developed. One such route involves the initial reaction of nitro-L-arginine with 3-methyl-8-quinoline sulfonyl chloride. newdrugapprovals.org The resulting intermediate is then condensed with (2R, 4R)-4-methyl-2-piperidinecarboxylate. The final steps of this pathway typically involve hydrolysis, hydrogenation to remove protecting groups and reduce the nitro group, and finally hydration to yield Argatroban. newdrugapprovals.org This approach introduces the quinolinesulfonyl group at an earlier stage of the synthesis.

These multi-step syntheses highlight the importance of carefully controlling stereochemistry and utilizing protecting groups for the reactive functional groups present in the L-arginine derivative, such as the guanidino and alpha-amino groups. newdrugapprovals.orgnih.gov

The synthesis of Argatroban relies on the preparation and purification of several key intermediate compounds. The characterization of these intermediates is essential to ensure the correct stereochemistry and purity of the final product.

One of the most critical intermediates is the (2R,4R)-4-methyl-2-piperidinecarboxylic acid moiety. researchgate.net The synthesis of its ester, ethyl (2R,4R)-4-methylpipecolate, is a focal point of diastereoselective approaches. researchgate.net

Another significant intermediate is formed after the peptide coupling of the piperidine unit with the arginine derivative. For instance, ethyl (2R, 4R)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate has been identified as a key intermediate in certain synthetic processes. google.com The synthesis of this compound can be achieved by coupling N-Boc-N'-nitro-L-arginine with ethyl trans-(±)-4-methylpiperidine-2-carboxylate, which yields two diastereomers that require separation. google.com

Furthermore, the intermediate N2-(3-methyl-8-quinolinesulphonyl)-NG-nitro-L-arginine is utilized in newer synthetic methods. newdrugapprovals.org This intermediate is prepared and then coupled with the piperidine component.

The characterization of these intermediates often involves spectroscopic techniques. For the final diastereomers of Argatroban, (21R)- and (21S)-, detailed structural analysis has been performed using 1D and 2D NMR experiments (HSQC, HMBC, NOESY, and 1H--1H COSY) to fully assign the proton and carbon signals. researchgate.net Crystallographic and other spectroscopic methods are also employed to confirm the structure and stereochemistry of key intermediates and the final products. nih.gov

| Intermediate Compound | Precursors | Key Reaction |

| (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | 4-Methylpiperidine | Multi-step synthesis |

| Nα-Boc-Nω-nitro-L-arginine peptide | (+/-)-trans-benzyl 4-methylpipecolic acid ester, Nα-Boc-Nω-nitro-L-arginine | Peptide coupling/Condensation |

| N2-(3-methyl-8-quinolinesulphonyl)-NG-nitro-L-arginine | Nitro-L-arginine, 3-methyl-8-quinoline sulfonyl chloride | Sulfonylation |

Diastereoselective Synthesis Approaches for 21S-Argatroban

Given that Argatroban is often administered as a mixture of diastereomers, developing synthetic methods that can selectively produce a single isomer, such as the (21S) form, is of significant interest. Diastereoselective synthesis approaches aim to control the stereochemistry at the C-21 position.

Catalytic asymmetric hydrogenation represents a powerful strategy for establishing desired stereocenters. In the context of Argatroban synthesis, this method has been applied to the diastereoselective preparation of the crucial (2R,4R)-4-methylpipecolate intermediate. researchgate.net

An extensive screening of various transition metal-based catalysts was conducted to identify an effective system for the diastereoselective hydrogenation of a 4,5-dehydropiperidine precursor. researchgate.net The research identified a complex formed from Mandyphos, a chiral ferrocenyl diphosphine ligand, and rhodium as a highly effective catalyst for this transformation. researchgate.net This catalytic system demonstrated the ability to selectively hydrogenate the precursor to yield the desired ethyl (2R,4R)-4-methylpipecolate, a key building block for the Argatroban skeleton. researchgate.net The use of such chiral catalysts provides a direct route to enantiomerically enriched intermediates, which is fundamental for a diastereoselective total synthesis.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. researchgate.netmdpi.com In the synthesis of Argatroban, biocatalytic transformations have been employed to generate enantiomerically pure synthons, which are essential for the separate synthesis of the (21R)- and (21S)-diastereoisomers. researchgate.netresearchgate.net

This chemoenzymatic approach utilizes enzymes, such as lipases, to resolve racemic mixtures or to perform stereoselective reactions. researchgate.net For instance, biocatalytic methods can be used to produce optically pure (R)- and (S)-synthons of the 1,2,3,4-tetrahydroquinoline (B108954) moiety of Argatroban. researchgate.net These enantiopure building blocks can then be incorporated into the synthetic sequence, allowing for the targeted synthesis of either (21R)- or (21S)-Argatroban. researchgate.net The high stereoselectivity of enzymes makes this a valuable strategy for accessing specific stereoisomers that may be difficult to obtain through purely chemical means.

In addition to separation, optimization of the reaction conditions at each step is essential for maximizing the yield. For example, in the hydrogenation step to remove the nitro protecting group, reaction conditions such as temperature, pressure, and catalyst are carefully controlled. One described method involves hydrogenation using a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solution at 100°C and a hydrogen pressure of 10 kg/cm2 for 8 hours. newdrugapprovals.org Another purification process involving crystallization of an intermediate reported a high yield of 93%. chemicalbook.com By refining steps such as peptide coupling, deprotection, and purification (e.g., crystallization), both the yield and the purity of the final Argatroban product can be significantly improved.

Purification Strategies for Argatroban Diastereoisomers

The purification of Argatroban diastereoisomers is a crucial step to ensure the therapeutic efficacy and safety of the final drug product. Various methods have been explored to resolve the (21S) and (21R) isomers, with high-performance liquid chromatography (HPLC) and specialized crystallization techniques being the most prominent.

Chromatographic Separation

High-performance liquid chromatography stands as a powerful and widely utilized technique for the analytical and preparative separation of Argatroban diastereomers. nih.gov While specific details of large-scale preparative HPLC are often proprietary, the principles rely on the differential interaction of the diastereoisomers with a chiral stationary phase (CSP) or the use of a chiral mobile phase additive.

The selection of the appropriate chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for their broad enantioselectivity. The separation mechanism involves the formation of transient diastereomeric complexes between the Argatroban isomers and the chiral selector of the stationary phase, leading to different retention times and allowing for their resolution.

Key parameters that are optimized to achieve baseline separation include:

Mobile Phase Composition: A mixture of an organic solvent (e.g., methanol (B129727), ethanol, or acetonitrile) and a buffer is typically used. The ratio of the organic modifier to the aqueous phase, as well as the pH and ionic strength of the buffer, significantly influence the retention and selectivity.

Flow Rate: The velocity at which the mobile phase passes through the column affects the efficiency of the separation.

Temperature: Column temperature can impact the kinetics of the interactions between the analytes and the stationary phase, thereby affecting resolution.

While detailed public data on the preparative HPLC separation of Argatroban diastereomers is limited, the following table illustrates a representative analytical HPLC method for assessing the purity of Argatroban intermediates, which shares similar principles.

| Parameter | Value |

| Column | Agela Venusil MP C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer: Methanol (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C |

| Detection | UV at 272 nm |

This table is based on a method for an Argatroban intermediate and is for illustrative purposes of typical HPLC parameters. gexinonline.com

Crystallization-Based Separation

Fractional crystallization offers a cost-effective and scalable alternative for the purification of Argatroban diastereoisomers. This method exploits the potential differences in the solubility of the two diastereomers in a specific solvent system. The process typically involves dissolving the diastereomeric mixture in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, inducing the crystallization of the less soluble isomer.

A patented method describes the separation of the (21S)-isomer from a diastereomeric mixture by crystallization. google.com This approach involves dissolving the Argatroban mixture in methanol and then adding a less polar solvent, such as anhydrous diethyl ether or dehydrated alcohol, to induce crystallization. The efficiency of the enrichment of the desired (21S)-isomer (referred to as compound II in the patent) is dependent on the solvent system and temperature.

The following table summarizes the research findings from a Chinese patent on the crystallization-based separation of Argatroban diastereomers. The initial mixture contained 35% of the desired (21S)-isomer.

| Experiment | Solvent System (v/v) | Initial Concentration of (21S)-Isomer (%) | Final Concentration of (21S)-Isomer in Solid (%) |

| 1 | Methanol / Anhydrous Diethyl Ether | 35% | 39% |

| 2 | Methanol / Dehydrated Alcohol | 35% | 41% |

Data extracted from Chinese Patent CN101362746B. google.com

The results indicate that through a single crystallization step, an enrichment of the desired (21S)-isomer can be achieved. The patent suggests that repeating this process can lead to a purity of greater than 99% for the (21S)-isomer. google.com The choice of the anti-solvent (diethyl ether or ethanol) influences the degree of enrichment.

Analytical Methods for Argatroban and Its Metabolites in Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for the specific and sensitive quantification of Argatroban (B194362) and its related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Intermediates and Impurities

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a widely employed method for the analysis of Argatroban intermediates and impurities. gexinonline.comresearchgate.netgexinonline.com A typical HPLC method involves a C18 column and a mobile phase consisting of a buffer and an organic solvent mixture. gexinonline.comgexinonline.com For instance, a method has been developed using an Agela Venusil MP C18 column (250mm × 4.6mm, 5μm) with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (65:35 v/v) at a flow rate of 1.0 mL/min and a column temperature of 45°C. gexinonline.comresearchgate.netgexinonline.com Detection is commonly performed at a UV wavelength of 272 nm. gexinonline.comresearchgate.netgexinonline.com This method has demonstrated the ability to separate Argatroban intermediate from its six related impurities. gexinonline.comresearchgate.net

Forced degradation studies have shown that Argatroban can degrade under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.net HPLC methods are instrumental in separating and identifying these degradation products. researchgate.net

Table 1: HPLC Method Parameters for Analysis of Argatroban Intermediate and Impurities

| Parameter | Condition |

|---|---|

| Column | Agela Venusil MP C18, 250mm × 4.6mm, 5μm |

| Mobile Phase | Ammonium acetate buffer : Methanol (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 272 nm |

| Injection Volume | 20 μL |

Data from a study on the quantitative analysis of an Argatroban intermediate and its related substances. gexinonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

For highly sensitive and specific quantification of Argatroban and its metabolites in biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govfda.govfda.govnih.gov These methods often utilize a reversed-phase column and a mobile phase gradient. nih.govfda.govnih.gov

One validated LC-MS/MS method for the simultaneous determination of Argatroban and other direct oral anticoagulants in serum employs a Phenomenex Luna Pentafluorophenyl column with a gradient of water/ammonium formate/formic acid and acetonitrile (B52724)/ammonium formate/formic acid. nih.gov Detection is achieved using a mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.govnih.gov Another method uses an XBridge Shield RP18 column with a mobile phase of 10mM ammonium acetate (pH 4.0) and acetonitrile (40:60). fda.gov

Sample preparation for LC-MS/MS analysis typically involves protein precipitation with a solvent like methanol or acetone, which may contain an internal standard such as diclofenac (B195802) or ¹³C₆-Argatroban. nih.govnih.govfda.gov

Table 2: LC-MS/MS Method Parameters for Argatroban Quantification in Plasma

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenomenex Luna Pentafluorophenyl | XBridge Shield RP18 |

| Mobile Phase A | Water/Ammonium Formate (2mM)/Formic Acid (0.2%) | 10mM Ammonium Acetate, pH 4.0 |

| Mobile Phase B | Acetonitrile/Ammonium Formate (2mM)/Formic Acid (0.2%) | Acetonitrile |

| Gradient | From 90:10 (A:B) to 10:90 (A:B) | 40:60 (A:B) |

| Flow Rate | 0.5 mL/min | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Tandem MS Detection |

| Internal Standard | Apixaban-¹³C-d₃ | Diclofenac Sodium |

Data compiled from various validated LC-MS/MS methods for Argatroban quantification. nih.govfda.gov

Method Validation Parameters in Bioanalytical Research

Validation of analytical methods is essential to ensure the reliability and accuracy of research data. who.int Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, and stability. gexinonline.comnih.govwho.int

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. gexinonline.comgexinonline.com For the HPLC analysis of an Argatroban intermediate and its impurities, excellent linearity (r² > 0.9995) has been reported over specific concentration ranges. gexinonline.comresearchgate.netgexinonline.com

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. gexinonline.com For an HPLC method, the LOQ for an Argatroban intermediate was found to be 0.5 μg/mL, and for its impurities, it ranged from 0.125 to 0.3 μg/mL. gexinonline.comresearchgate.netgexinonline.com In a more sensitive LC-MS/MS method, the LOD and LOQ for Argatroban in serum were determined to be as low as 0.31 to 1.04 ng/mL and 1.11 to 3.57 ng/mL, respectively. nih.gov Another LC-MS/MS method reported an LLOQ of 19.2 ng/mL. fda.gov

Table 3: Linearity, LOD, and LOQ for Argatroban and its Intermediates/Impurities

| Analytical Method | Analyte | Linearity Range (μg/mL) | r² | LOD | LOQ |

|---|---|---|---|---|---|

| HPLC-UV | Argatroban Intermediate | 0.47 - 4.71 | >0.9995 | 0.2500 μg/mL | 0.500 μg/mL |

| Impurity A | 0.30 - 5.04 | >0.9995 | 0.1500 μg/mL | 0.300 μg/mL | |

| Impurity B | 0.12 - 4.93 | >0.9995 | 0.0625 μg/mL | 0.125 μg/mL | |

| Impurity C | 0.29 - 4.81 | >0.9995 | 0.1500 μg/mL | 0.300 μg/mL | |

| Impurity D | 0.30 - 4.96 | >0.9995 | 0.1500 μg/mL | 0.300 μg/mL | |

| Impurity E | 0.12 - 4.77 | >0.9995 | 0.0625 μg/mL | 0.125 μg/mL | |

| Impurity F | 0.12 - 4.86 | >0.9995 | 0.0625 μg/mL | 0.125 μg/mL | |

| LC-MS/MS | Argatroban | 0.5 - 1000 ng/mL | N/A | 0.31 - 1.04 ng/mL | 1.11 - 3.57 ng/mL |

Data compiled from studies on HPLC and LC-MS/MS methods. gexinonline.comresearchgate.netnih.gov

Accuracy, Precision, and Stability Considerations for Research Samples

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the method is applied repeatedly. gexinonline.comnih.gov For bioanalytical methods, accuracy is often expressed as the percent bias, and precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govfda.gov In a validated LC-MS/MS method, intra-assay and inter-assay precision for Argatroban were within acceptable limits, with CVs ranging from 2.2% to 6.8%. fda.gov Accuracy was also within the acceptable range of ±15%. nih.gov

Stability of the analyte in the biological matrix and during sample processing is a critical parameter. gexinonline.comnih.gov Stability studies for Argatroban have been conducted to assess its stability under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage. fda.govfda.gov For instance, an Argatroban intermediate and its impurities were found to be stable in solution for 21 hours at ambient temperature. gexinonline.comgexinonline.com In another study, Argatroban was stable in processed samples for 374 minutes. nih.gov

Coagulation Assays for Research Monitoring (Excluding Clinical Application Monitoring)

In research settings, coagulation assays are used to assess the pharmacodynamic effects of Argatroban. These assays measure the anticoagulant effect of the drug on blood clotting. Commonly used assays include the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT). fda.govfda.govnih.gov

The Ecarin Clotting Time (ECT) is another valuable research tool. nih.govresearchgate.net Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, and the ECT measures the time to clot formation. nih.gov This assay is considered useful for monitoring both low and high levels of Argatroban and may be less affected by other coagulation defects. nih.gov

Chromogenic assays can also be employed for research purposes. A chromogenic anti-thrombin assay can directly quantify Argatroban. nih.gov Furthermore, a chromogenic factor X assay can be used to monitor the effects of concomitant oral anticoagulant therapy without interference from Argatroban. nih.govhmdb.ca

It's important to note that the presence of Argatroban can interfere with certain clot-based functional assays for fibrinogen and other clotting factors, leading to falsely decreased levels. nih.gov

Utility of Activated Partial Thromboplastin Time (aPTT) in Preclinical Models

The activated partial thromboplastin time (aPTT) is a widely utilized coagulation assay for monitoring the anticoagulant effects of Argatroban, 21S- in preclinical research. tandfonline.comfda.gov It measures the time taken for clot formation through the intrinsic and common coagulation pathways. In preclinical models, the aPTT demonstrates a dose-dependent correlation with Argatroban concentrations, making it a valuable tool for assessing the drug's pharmacodynamic profile. nih.govfda.gov

Research findings from various preclinical studies highlight the utility and limitations of aPTT for monitoring Argatroban. While a target aPTT range of 1.5 to 3 times the baseline value is often suggested, it is crucial to recognize that the aPTT response to Argatroban can vary depending on the specific aPTT reagent used. novartis.comresearchgate.netmdpi.com Studies have reported approximately 1.5-fold differences in aPTT prolongation at the same Argatroban concentration between different reagents. tandfonline.com This variability underscores the importance of consistent reagent use within a study and the careful interpretation of results across different studies.

In a study involving a rat model of thrombosis, the aPTT was found to be insufficiently sensitive to predict the antithrombotic effect of Argatroban in a venous thrombosis model, showing only modest increases in the arterial thrombosis model. thieme-connect.comnih.gov Conversely, in a mouse model of carotid thrombosis, Argatroban-treated animals with aPTT levels elevated to 2- to 3-fold of baseline demonstrated improved outcomes. frontiersin.org These findings suggest that the predictive value of aPTT can be model-dependent.

The following table summarizes findings from a preclinical study that evaluated the sensitivity of different aPTT reagents to Argatroban in pooled normal plasma. nih.gov

Table 1: Sensitivity of Various aPTT Reagents to Argatroban

| aPTT Reagent | aPTT Range (seconds) at Argatroban Concentration of 0.1 to 1.2 µg/mL |

|---|---|

| TAS-aPTT | 52.7 to 121.2 |

| Actin FSL | Equivalent aPTT ratios obtained |

This table is based on data from a comparative study of aPTT reagents. nih.gov

Despite its limitations, the aPTT remains a cornerstone for monitoring Argatroban in many preclinical settings due to its wide availability and established use. ascls.orge-lactancia.org Researchers often establish a target aPTT range, typically 1.5 to 3 times the baseline, to guide Argatroban administration and maintain desired anticoagulation levels. fda.govfffenterprises.comrxlist.com

Applications of Thrombin Time (TT) and Ecarin Clotting Time (ECT) in Research Studies

Beyond the aPTT, other coagulation assays, namely Thrombin Time (TT) and Ecarin Clotting Time (ECT), have found significant applications in research studies of Argatroban. fda.govnih.gov

Thrombin Time (TT) measures the final step of the coagulation cascade—the conversion of fibrinogen to fibrin (B1330869) by thrombin. While affected by Argatroban, the therapeutic ranges for TT in the context of Argatroban therapy have not been definitively established. fda.govfda.gov In a rat model of venous thrombosis, TT was found to be a useful marker; however, in an arterial thrombosis model, the clotting times were excessively prolonged at antithrombotic doses, limiting its utility. thieme-connect.comnih.gov A diluted thrombin time (dTT) assay has been explored as a more sensitive alternative for quantifying Argatroban plasma concentrations. researchgate.netsynnovis.co.uk

Ecarin Clotting Time (ECT) is a more specific assay for monitoring direct thrombin inhibitors like Argatroban. tandfonline.comresearchgate.net Ecarin, a prothrombin activator from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. ascls.org Argatroban inhibits meizothrombin, leading to a dose-dependent prolongation of the ECT. ascls.org This direct mechanism makes ECT less susceptible to variables that can affect aPTT, such as deficiencies in other coagulation factors. ascls.org

Research has demonstrated a strong linear relationship between Argatroban concentration and ECT prolongation. ascls.orgresearchgate.net In a rat model of thrombosis, ECT was a predictive marker for the antithrombotic activity of Argatroban in both venous and arterial thrombosis models. thieme-connect.comnih.gov Furthermore, in studies with healthy volunteers, ECT was not influenced by concomitant vitamin K antagonist treatment, unlike aPTT, making it a reliable monitoring tool during the transition from Argatroban to oral anticoagulants. researchgate.net

An in-vitro study using blood from healthy volunteers spiked with Argatroban showed a high correlation (r = 0.94) between Argatroban concentration and ecarin modified thrombelastometry (EMT-CT), a point-of-care applicable test. nih.gov

The table below presents data from a study comparing the sensitivity of ECT and aPTT to Argatroban. researchgate.net

Table 2: Comparison of ECT and aPTT in Response to Argatroban

| Argatroban Concentration (ng/mL) | ECT (seconds, mean ± SD) |

|---|

This table highlights the significant prolongation of ECT at a high concentration of Argatroban. researchgate.net

Molecular Level Drug Interaction Research

Investigations into Cytochrome P450 Metabolism Pathways

The primary route of metabolism for Argatroban (B194362) involves the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring within the liver. pfizermedicalinformation.comhemonc.orgglobalrph.com In vitro studies have identified the specific cytochrome P450 enzymes responsible for this biotransformation.

In vitro experiments utilizing human liver microsomes have demonstrated that the cytochrome P450 isoenzymes CYP3A4 and CYP3A4/5 are the catalysts for the formation of Argatroban's four known metabolites. pfizermedicalinformation.comhemonc.orgglobalrph.com The main metabolite, M1, exhibits an anticoagulant effect that is 3- to 5-fold weaker than the parent compound, Argatroban. pfizermedicalinformation.comglobalrph.com Plasma concentrations of M1 are relatively low, ranging from 0% to 20% of the concentration of unchanged Argatroban, which remains the predominant component in plasma. pfizermedicalinformation.comhemonc.orgglobalrph.com The other metabolites, M2, M3, and M4, are found in negligible amounts. hemonc.orgglobalrph.com

Clinical studies have shown a lack of significant pharmacokinetic interactions between Argatroban and potent inhibitors of CYP3A4/5, such as erythromycin (B1671065). pfizermedicalinformation.comhemonc.orgfda.gov In a study involving healthy subjects, the administration of erythromycin did not alter the pharmacokinetics of Argatroban. pfizermedicalinformation.comfda.govnih.gov This finding strongly suggests that the metabolism of Argatroban via the CYP3A4/5 pathway is not a significant route of elimination in the human body. pfizermedicalinformation.comhemonc.orgglobalrph.com Consequently, it is unlikely that co-administration of Argatroban with other drugs that inhibit these enzymes would necessitate a change in Argatroban dosage. nih.govnih.govnih.gov

Table 1: Summary of Argatroban Metabolism Studies

| Aspect of Metabolism | Key Finding | Supporting Evidence | Citation |

|---|---|---|---|

| Primary Metabolic Pathway | Hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring. | In vitro studies with human liver microsomes. | pfizermedicalinformation.comhemonc.orgglobalrph.com |

| Enzymes Involved (In Vitro) | Cytochrome P450 isoenzymes CYP3A4/5. | Catalyzes the formation of four metabolites. | pfizermedicalinformation.comhemonc.orgglobalrph.com |

| Primary Metabolite (M1) | 3- to 5-fold weaker anticoagulant effect than Argatroban. | Plasma concentrations are 0-20% of the parent drug. | pfizermedicalinformation.comglobalrph.com |

| In Vivo Elimination | CYP3A4/5-mediated metabolism is not a major elimination pathway. | Lack of pharmacokinetic interaction with potent CYP3A4/5 inhibitors. | pfizermedicalinformation.comhemonc.orgglobalrph.com |

| Interaction with Erythromycin | No significant effect on Argatroban pharmacokinetics. | Clinical study in healthy volunteers. | pfizermedicalinformation.comfda.govnih.gov |

Mechanistic Analysis of Interactions with Other Anticoagulants and Antiplatelet Agents

The anticoagulant nature of Argatroban necessitates a thorough understanding of its interactions with other drugs that affect hemostasis.

While no pharmacokinetic interactions have been demonstrated between Argatroban and warfarin (B611796), their co-administration leads to a combined effect on coagulation parameters, most notably the International Normalized Ratio (INR). pfizermedicalinformation.comfda.govfda.gov This additive effect is a predictable pharmacodynamic interaction. nih.gov The concomitant use of Argatroban and warfarin results in a prolongation of the prothrombin time (PT) and INR beyond what would be observed with warfarin alone. pfizermedicalinformation.comfda.govhres.ca It is important to recognize that the relationship between the INR value and the actual bleeding risk is altered during combined therapy. fda.govfda.govrxlist.com The degree of INR prolongation is dependent on the dose of Argatroban and the specific thromboplastin (B12709170) reagent used for the assay. pfizermedicalinformation.comfda.gov

Table 2: Summary of Argatroban Interactions with Other Anticoagulants and Antiplatelet Agents

| Interacting Drug | Type of Interaction | Effect on Coagulation Parameters | Clinical Implication | Citation |

|---|---|---|---|---|

| Warfarin | Pharmacodynamic (Additive) | Prolongation of PT and INR beyond warfarin alone. | INR on combined therapy does not reflect bleeding risk in the same way as warfarin alone. | pfizermedicalinformation.comfda.govnih.govhres.ca |

| Other DOACs (e.g., Dabigatran) | Pharmacodynamic (Synergistic/Additive) | Increased anticoagulant effect. | Increased risk of bleeding. Long-term co-administration generally not recommended. | mims.comdrugbank.commedscape.com |

| Aspirin | No significant pharmacokinetic or pharmacodynamic interaction. | No direct alteration of Argatroban's anticoagulant effect. | Potential for increased bleeding risk due to combined antihemostatic effects. | hemonc.orgpfizermedicalinformation.comhres.cafda.gov |

Research on Potential for Antibody Formation

Research into the molecular interactions of Argatroban, 21S- has consistently focused on its potential to elicit an immune response, specifically the formation of drug-specific antibodies. Unlike some other anticoagulants, particularly those of biological origin, Argatroban is a small, synthetic molecule derived from L-arginine. ahajournals.orgnih.gov This characteristic is fundamental to its low immunogenic profile. ahajournals.orgmdpi.com Studies have consistently shown that Argatroban does not induce the formation of antibodies that could neutralize its activity, alter its clearance, or cause hypersensitivity reactions. ahajournals.orgnih.gove-lactancia.org

Detailed investigations have failed to detect antibody formation against Argatroban. revespcardiol.org Evaluation of sera from multiple studies, including one with 12 healthy subjects and 8 patients who received multiple doses, did not reveal any evidence of antibody formation to the drug. globalrph.comfda.govfda.govhemonc.org Furthermore, repeated administration of Argatroban to more than 40 patients was well-tolerated, with no loss of anticoagulant activity observed. fda.govfffenterprises.comrxlist.com This lack of change in anticoagulant effect upon re-exposure suggests an absence of neutralizing antibody development. nih.gov

One study specifically examined plasma from patients with heparin-induced thrombocytopenia (HIT) to confirm the absence of antibodies that could alter Argatroban's function. nih.gov Researchers compared pre-therapy and post-therapy plasma pools and found comparable in vitro anticoagulant responses to Argatroban supplementation. nih.gov The study also analyzed the effects of isolated IgG from pre- and post-therapy plasma on normal plasma, finding no significant difference in the prolongation of clotting times by Argatroban. nih.gov

The non-immunogenic nature of Argatroban is a key distinguishing feature from other direct thrombin inhibitors like lepirudin, a protein of non-human origin. nih.gov A significant percentage of patients treated with lepirudin have been reported to develop drug-specific antibodies that can affect its anticoagulant activity. nih.govdovepress.com In contrast, clinical trials and post-marketing surveillance of Argatroban have not produced reports suggesting an unexpected loss or enhancement of its anticoagulant effect, which would be indicative of antibody interference. nih.gov The compound also does not interact with or cross-react with the heparin-induced antibodies that cause HIT. ahajournals.orgglobalrph.comfda.govhemonc.org

The following table summarizes key research findings on the immunogenic potential of Argatroban.

| Study Focus | Subject Group(s) | Number of Subjects | Key Finding |

| Evaluation of Antibody Formation | Healthy Volunteers & Patients | 20 (12 healthy, 8 patients) | Sera evaluation revealed no evidence of antibody formation to Argatroban after multiple doses. globalrph.comfda.govhemonc.org |

| Effect of Re-exposure | Patients | >40 | Repeated administration was tolerated with no loss of anticoagulant activity, indicating a lack of neutralizing antibodies. fda.govfffenterprises.comrxlist.com |

| Anticoagulant-Altering Activity | HIT Patients | Not specified | Paired pre-therapy and post-therapy plasma showed comparable in vitro anticoagulant responses to Argatroban. nih.gov |

| Dosing Patterns on Re-exposure | HIT Patients | Not specified | Mean Argatroban doses during initial therapy and re-exposure were not different, showing no pattern of suppression or enhancement of anticoagulant effect. nih.gov |

Emerging Research Areas and Future Directions for Argatroban

Development of Individual Argatroban (B194362) Diastereoisomers for Targeted Research

Argatroban is commercially available as a mixture of two diastereoisomers, (21R) and (21S), in an approximate 65:35 ratio. rxlist.comfda.govnewdrugapprovals.orgfda.gov These isomers arise from the four asymmetric carbons in the molecule. fda.gov Research has increasingly focused on separating and characterizing these individual epimers to understand their distinct pharmacological profiles. nih.gov

The separation of the (21R) and (21S) diastereoisomers has been a significant area of investigation, with methods like high-pressure liquid chromatography and column chromatography being employed. newdrugapprovals.orgnih.gov This separation is crucial because the two isomers exhibit different levels of biological activity. researchgate.net Studies have shown that the (21S) isomer possesses substantially greater anticoagulant and antithrombotic activity, estimated to be two to three times more potent than its (21R) counterpart. researchgate.netgoogle.com An unexpected finding from experimental models in rats suggested that the kidneys might convert the 21-(R) isomer into the more active 21-(S) form, which may then be more readily cleared by the liver. researchgate.net

The development of enantiomerically pure synthons suitable for the specific synthesis of (21R)- and (21S)-argatroban has been achieved through biocatalytic transformations. researchgate.net This allows for more targeted research into the precise mechanisms and potential therapeutic advantages of the more potent (21S) isomer. synthinkchemicals.com This targeted approach could lead to the development of a new generation of direct thrombin inhibitors with improved efficacy. google.com

Table 1: Comparison of Argatroban Diastereoisomers

| Feature | (21S)-Argatroban | (21R)-Argatroban |

| Relative Potency | 2-3 times more potent. researchgate.netgoogle.com | Less potent. researchgate.net |

| Anticoagulant Effect | Stronger prolongation of coagulation time, recalcification time, prothrombin time, and aPTT. google.com | Weaker effect on coagulation parameters. google.com |

| Research Status | Investigated as a potentially new generation direct thrombin inhibitor. google.com | Serves as a comparator in diastereomer studies. google.com |

| Synthesis | Can be synthesized from enantiomerically pure synthons. researchgate.net | Can be synthesized from enantiomerically pure synthons. researchgate.net |

Novel Applications in Experimental Models of Thrombotic Disorders

Research into argatroban's utility extends to various experimental models of thrombotic diseases, including ischemic stroke and the complex coagulopathies associated with COVID-19.

Ischemic Stroke: In animal models of ischemic stroke, argatroban has been shown to augment the therapeutic benefits of recombinant tissue plasminogen activator (rtPA). cambridge.orgmuni.cz It achieves this by improving microcirculatory flow, accelerating and enhancing the completeness of arterial recanalization, and preventing reocclusion. cambridge.orgmuni.cz Studies in rat models demonstrated that argatroban can effectively reduce stroke-related damage. mdpi.comfrontiersin.org This has led to clinical investigations combining argatroban with rtPA, which have shown that the combination can be administered safely without significantly increasing the risk of intracerebral hemorrhage. cambridge.orgmdpi.com The primary proposed mechanism is the prevention of new clot formation and the extension of existing ones, which helps salvage ischemic brain tissue. frontiersin.org

COVID-19-Associated Thrombosis: The prothrombotic state associated with severe COVID-19 infection presents a significant challenge, often complicated by heparin resistance due to antithrombin (AT) deficiency. nih.govresearchgate.net Since argatroban's mechanism is independent of antithrombin, it has emerged as a suitable alternative anticoagulant in these scenarios. nih.govresearchgate.net Several case reports and cohort studies have described the successful use of argatroban in critically ill COVID-19 patients, including those on extracorporeal membrane oxygenation (ECMO), who had developed thrombosis and were resistant to heparin. nih.govmdpi.comoup.com In these patients, argatroban provided effective anticoagulation without further thrombotic complications. nih.govresearchgate.net Beyond its antithrombotic effects, research suggests argatroban may possess anti-inflammatory and antiviral properties, making it a promising area for further investigation in the context of COVID-19 and its related comorbidities. researchgate.netucv.ve

Table 2: Argatroban in Experimental Thrombotic Models

| Disorder Model | Key Research Findings | Reference(s) |

| Ischemic Stroke (Animal Models) | Augments rtPA benefit, improves microcirculation, enhances recanalization, and prevents reocclusion. | cambridge.orgmuni.czmdpi.com |

| Arterial Thrombosis (Rabbit Model) | More potent than heparin on a weight basis, effective at a lower degree of systemic anticoagulation. | nih.gov |

| Venous Thrombosis (Wessler Model) | Inhibited thrombus formation effectively. | nih.gov |

| COVID-19 Coagulopathy (Human Studies) | Effective in patients with antithrombin deficiency and heparin resistance. nih.govresearchgate.net Reduced bleeding events compared to heparin in some ECMO patients. mdpi.com | nih.govresearchgate.netmdpi.com |

Advanced Approaches for Real-Time Anticoagulation Monitoring in Research Settings

Effective anticoagulation requires reliable monitoring to maintain therapeutic levels. The traditional method for monitoring argatroban, the activated partial thromboplastin (B12709170) time (aPTT), has known limitations, particularly in critically ill patients or those with underlying coagulopathies like lupus anticoagulant, where baseline aPTT may already be prolonged. nih.govresearchgate.netthieme-connect.com This has spurred research into more advanced and accurate monitoring assays.

Studies have demonstrated that assays such as the dilute thrombin time (dTT) and ecarin-based tests (e.g., ecarin clotting time [ECT] and ecarin chromogenic assay [ECA]) are more reliable and correlate better with argatroban plasma concentrations than the aPTT. nih.govresearchgate.netthieme-connect.comresearchgate.net These tests are less affected by the variables that can make aPTT measurements unreliable. researchgate.net For instance, research comparing monitoring methods in patients with heparin-induced thrombocytopenia (HIT), including those with COVID-19, found a poor correlation between aPTT ratios and drug concentration, whereas anti-IIa methods like HTI (Hemoclot thrombin inhibitor) and ECA showed strong correlations. researchgate.net

Furthermore, the development of novel point-of-care tests is an active area of research. nih.govresearchgate.net An investigational point-of-care device has been used retrospectively to evaluate patient blood samples, showing promise for the rapid detection and quantification of argatroban's anticoagulant effect. nih.govresearchgate.net Such technologies could provide real-time data in research settings, allowing for more precise titration and study of the drug's pharmacodynamics.

Table 3: Comparison of Argatroban Monitoring Assays

| Assay | Advantages for Research | Limitations |

| Activated Partial Thromboplastin Time (aPTT) | Widely available. | Influenced by coagulopathies, lupus anticoagulant, and high Factor VIII levels; poor correlation with drug concentration at higher levels. researchgate.netthieme-connect.com |

| Dilute Thrombin Time (dTT) | More reliable and accurate than aPTT; better correlation with drug concentration. nih.govthieme-connect.com | Less readily available in all institutions, especially for overnight monitoring. nih.gov |

| Ecarin-Based Assays (ECT, ECA) | Directly measures direct thrombin inhibitor activity; strong correlation with drug concentration. researchgate.netthieme-connect.com | Not as widely used as aPTT; requires specific reagents and platforms. researchgate.net |

| Investigational Point-of-Care Tests | Potential for rapid, real-time results; allows for immediate quantification of anticoagulant effect. nih.govresearchgate.net | Still in the investigational phase; not yet validated for broad clinical or research use. nih.gov |

Exploration of New Chemical Entities Derived from Argatroban Structure for Enhanced Properties

The development of argatroban itself was the result of an extensive program that synthesized and tested hundreds of compounds to optimize thrombin inhibitory potency. ahajournals.org This process revealed that small changes to the stereostructure could lead to large differences in activity. ahajournals.org Current research continues this exploration by modifying the argatroban scaffold to create new chemical entities (NCEs) with enhanced properties, such as improved potency, greater selectivity, or oral bioavailability.